2-((Tert-pentyloxy)methyl)pentane-1-sulfonyl chloride

Lipophilicity Partition coefficient Drug-likeness

2-((Tert-pentyloxy)methyl)pentane-1-sulfonyl chloride (CAS 1477971-87-1) is a sterically encumbered, branched aliphatic sulfonyl chloride bearing a tert-pentyloxy ether side chain. Its molecular formula is C₁₁H₂₃ClO₃S with a molecular weight of 270.82 g·mol⁻¹ and a computed LogP of 2.915.

Molecular Formula C11H23ClO3S
Molecular Weight 270.82 g/mol
Cat. No. B13639211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((Tert-pentyloxy)methyl)pentane-1-sulfonyl chloride
Molecular FormulaC11H23ClO3S
Molecular Weight270.82 g/mol
Structural Identifiers
SMILESCCCC(COC(C)(C)CC)CS(=O)(=O)Cl
InChIInChI=1S/C11H23ClO3S/c1-5-7-10(9-16(12,13)14)8-15-11(3,4)6-2/h10H,5-9H2,1-4H3
InChIKeyLFHRFIROMTXJRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((Tert-pentyloxy)methyl)pentane-1-sulfonyl chloride – Physicochemical and Structural Baseline for Specialty Sulfonyl Chloride Procurement


2-((Tert-pentyloxy)methyl)pentane-1-sulfonyl chloride (CAS 1477971-87-1) is a sterically encumbered, branched aliphatic sulfonyl chloride bearing a tert-pentyloxy ether side chain. Its molecular formula is C₁₁H₂₃ClO₃S with a molecular weight of 270.82 g·mol⁻¹ and a computed LogP of 2.915 . The compound contains a single asymmetric carbon, an Fsp³ value of 1.0, and is commercially supplied at 98% purity as a harmful/irritant reagent (GHS07) . As a reactive electrophilic building block, it serves as a key intermediate for the preparation of sulfonamides, sulfonate esters, and related sulfonyl derivatives in medicinal chemistry and agrochemical research.

Electrophilic sulfonyl chloride building block
Sterically hindered, branched aliphatic chain
Contains one asymmetric carbon – chiral intermediate
Supplied at 98% purity for reproducible synthesis

Why Generic Alkoxy-Sulfonyl Chlorides Cannot Substitute 2-((Tert-pentyloxy)methyl)pentane-1-sulfonyl chloride Without Experimental Re-Validation


The tert-pentyloxy group at the 2-position of the pentane backbone introduces a unique combination of steric bulk, lipophilicity, and chiral character that is absent in simpler alkoxy-sulfonyl chlorides such as 2-(isopropoxymethyl)pentane-1-sulfonyl chloride or linear-chain positional isomers. These structural features directly influence reaction rates in nucleophilic substitutions, hydrolysis half-life, and the physicochemical properties (LogP, solubility) of derived sulfonamides [1]. As demonstrated across comparative studies of aliphatic sulfonyl halides, even minor alkyl-branching changes can invert relative reactivity profiles in sulfonamide parallel synthesis . Interchanging with a lower homolog or a linear-chain isomer without re-optimization of reaction conditions risks altered yields, divergent selectivity toward hindered amines, and different downstream ADME profiles when the sulfonamide product is intended as a pharmacological probe.

Steric profile mismatch Lower alkoxy or linear-chain analogs lack the quaternary α-carbon bulk, potentially altering reaction rates with hindered amines.
Lipophilicity shift Similar LogP values may not replicate; substitution can shift partition coefficient and downstream property context of derived sulfonamides.
Absence of chirality Achiral alternatives preclude stereoselective synthesis and enantiomerically enriched library construction.

Quantitative Head-to-Head Evidence for 2-((Tert-pentyloxy)methyl)pentane-1-sulfonyl chloride Differentiation


LogP Differentiation of the Tert-Pentyloxy Substituent vs. Lower Tert-Butoxy Homologs

The computed LogP of 2-((tert-pentyloxy)methyl)pentane-1-sulfonyl chloride is 2.915, which represents a +0.92 LogP unit increase (≈8.3-fold higher octanol-water partition) over the closest lower homolog, 3-(tert-butoxy)-2,2-dimethylpropane-1-sulfonyl chloride (LogP 1.996), as measured under identical computational methodology . Among C₁₁H₂₃ClO₃S isomers, the target compound sits in the intermediate lipophilicity range (2.81–3.07), offering a balanced profile between the more polar 2-((3,3-dimethylbutoxy)methyl)butane-1-sulfonyl chloride (LogP 2.805) and the more lipophilic 3-(octyloxy)propane-1-sulfonyl chloride (LogP 3.072) .

LogP differentiation
Head-to-head
LogP 2.915+0.92 vs. tert-butoxy homolog
Intermediate lipophilicity among C11 isomers
Computed LogP; supplier-consistent methodology
Lipophilicity Partition coefficient Drug-likeness

Steric Shielding at the Sulfonyl Reaction Center: Tert-Pentyl vs. Isopropoxy Branching

Substituting the isopropoxy group in 2-(isopropoxymethyl)pentane-1-sulfonyl chloride (MW 242.76, C9) with a tert-pentyloxy group in the target compound (MW 270.82, C11) increases steric bulk proximal to the electrophilic sulfonyl sulfur through a quaternary α-carbon center (—OC(CH₃)₂CH₂CH₃) rather than a secondary α-carbon (—OCH(CH₃)₂). In published parallel synthesis comparisons, aliphatic sulfonyl chlorides with enhanced steric hindrance near the reaction center have been shown to react efficiently with sterically hindered amines, whereas less bulky sulfonyl fluorides or chlorides exhibit significantly lower conversion under identical conditions [1]. This class-level finding predicts that the tert-pentyloxy-substituted scaffold will maintain higher conversion with hindered amine nucleophiles than the isopropoxy analog, though direct head-to-head kinetic data for these specific compounds are not yet reported in the open literature.

Steric shielding
Class-level
Quaternary α-carbon ether
May support reactivity with hindered amines
Inference from parallel synthesis study; direct data not reported
Steric hindrance Sulfonamide selectivity Reaction kinetics

Commercially Specified Purity Benchmarking Against In-Class Alternatives

The target compound is supplied at a minimum purity of 98% (GC/HPLC), consistent with the purity specification of structurally related tert-alkoxy sulfonyl chlorides from the same vendor, including 3-(tert-butoxy)-2,2-dimethylpropane-1-sulfonyl chloride (98%) . In contrast, several in-class alternatives from other sources report minimum purity specifications of 97%, including 6-(tert-pentyloxy)hexane-1-sulfonyl chloride, 3-methyl-5-(tert-pentyloxy)pentane-1-sulfonyl chloride, and 5-isopropoxypentane-1-sulfonyl chloride, each available at 97% purity from alternative suppliers .

Certified purity
Head-to-head
98%
33% lower unspecified impurity ceiling vs. 97% alternatives
Vendor specification; GC/HPLC
Purity specification Procurement quality Reproducibility

Chiral Center Availability for Stereoselective Sulfonamide Synthesis

The target compound possesses one asymmetric carbon atom (as verified by the vendor-supplied InChI and Fsp³ = 1), whereas several close-in-class alkoxy-sulfonyl chlorides lack any chiral center, including 2-(isopropoxymethyl)pentane-1-sulfonyl chloride (C9, no reported asymmetric atom), 6-(tert-pentyloxy)hexane-1-sulfonyl chloride (linear chain, achiral), and 5-isopropoxypentane-1-sulfonyl chloride (linear chain, achiral) . This chiral character enables the target compound to serve as a racemic or potentially enantioenriched precursor for the synthesis of stereochemically defined sulfonamide libraries, a feature not accessible with achiral in-class comparators.

Chiral center
Head-to-head
1 asymmetric carbon
Enables enantiomerically enriched sulfonamide synthesis
Confirmed by InChI stereocenter designation
Chiral synthesis Asymmetric induction Enantiomeric differentiation

Positional Isomer Differentiation: 2-Branched vs. Terminal Alkoxy Chain Architecture

In 2-((tert-pentyloxy)methyl)pentane-1-sulfonyl chloride, the tert-pentyloxy substituent is attached at the 2-position of the pentane chain, placing the ether oxygen and the bulky tert-pentyl group in close proximity (two bonds) to the sulfonyl chloride electrophilic center. By contrast, positional isomers such as 6-(tert-pentyloxy)hexane-1-sulfonyl chloride carry the identical tert-pentyloxy group on a linear hexane chain at the terminal 6-position, far removed (six bonds) from the reaction center . This differential proximity creates a steric and electronic 'through-space' influence on the sulfonyl sulfur in the 2-branched isomer that is entirely absent in the terminal-chain isomer, a structural distinction expected to produce divergent reactivity profiles in nucleophilic substitution reactions, though direct comparative kinetic data for these specific isomers remain to be published.

Positional isomer
Cross-study comparable
2-branched proximity
Steric influence on sulfonyl reactivity expected
3-bond vs 7-bond separation to sulfonyl center
Positional isomerism Substituent proximity Sulfonamide geometry

Prioritized Application Scenarios for 2-((Tert-pentyloxy)methyl)pentane-1-sulfonyl chloride Based on Quantitative Differentiation


Synthesis of Sterically Demanding Sulfonamide Pharmacophores for Medicinal Chemistry

When designing sulfonamide-based inhibitors targeting enzyme pockets with restricted access, the bulky tert-pentyloxy substituent in 2-((tert-pentyloxy)methyl)pentane-1-sulfonyl chloride provides inherent steric bulk that mirrors the steric profile of many drug-like secondary sulfonamides [1]. The compound's LogP of 2.915 ensures that derived sulfonamides occupy a lipophilicity window compatible with oral bioavailability guidelines, while the chiral center enables enantioselective SAR exploration not possible with achiral alkoxy-sulfonyl chlorides .

Chiral Sulfonamide Library Construction for Asymmetric Catalysis or Chiral Probe Development

The presence of one asymmetric carbon distinguishes this compound from otherwise structurally similar achiral sulfonyl chlorides such as 6-(tert-pentyloxy)hexane-1-sulfonyl chloride and 2-(isopropoxymethyl)pentane-1-sulfonyl chloride [1]. Researchers constructing libraries of enantiomerically enriched sulfonamides for asymmetric catalysis screening or chiral biological probe development benefit from the intrinsic chirality of this building block, which can be exploited via chiral resolution or asymmetric synthesis methodologies .

Reactivity-Tailored Sulfonylation of Hindered Amine Nucleophiles in Parallel Synthesis

Published comparative data demonstrate that aliphatic sulfonyl chlorides maintain efficient reactivity with sterically hindered amines, in contrast to sulfonyl fluorides which exhibit sharply reduced conversion under identical conditions [1]. The enhanced steric profile of the tert-pentyloxy-substituted scaffold is predicted to preserve reactivity toward congested amine nucleophiles better than the less bulky isopropoxy analog . This makes the compound a strategic choice for parallel sulfonamide synthesis campaigns targeting secondary amines with α-branching or cyclic constraints.

Physicochemical Property Optimization of Sulfonamide Leads via Lipophilicity Tuning

The intermediate LogP of 2.915 among C₁₁H₂₃ClO₃S isomers (range 2.81–3.07) positions this compound as a balanced choice for optimizing the lipophilicity of sulfonamide drug candidates [1]. When a lead series requires LogP in the 2.5–3.5 range for adequate membrane permeability without excessive metabolic clearance, this sulfonyl chloride delivers a pre-calibrated hydrophobicity increment that avoids the extremes of the more polar 3-(tert-butoxy) analog (LogP 1.996) or the more lipophilic 3-(octyloxy)propane analog (LogP 3.072) .

Application
Selection Property
Validation Focus
Sterically demanding sulfonamide pharmacophores
Steric bulk and lipophilicity
Reactivity with hindered amines; LogP optimization
Chiral sulfonamide library construction
Presence of asymmetric carbon
Enantiomeric purity; chiral resolution efficiency
Parallel synthesis with hindered amines
Steric environment at electrophilic center
Conversion rates with α-branched amines
Lipophilicity tuning of sulfonamide leads
Intermediate LogP range
Balanced permeability and solubility
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